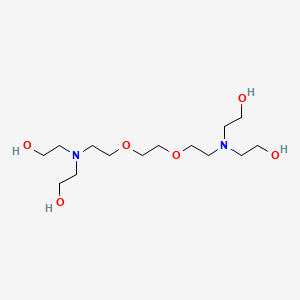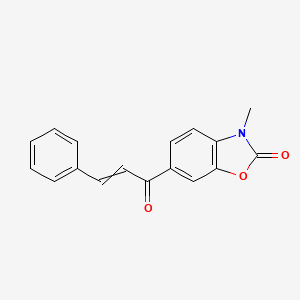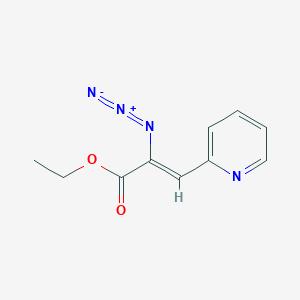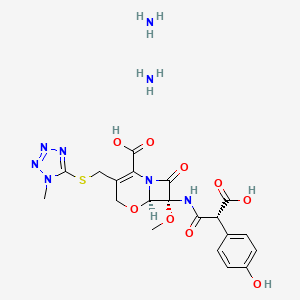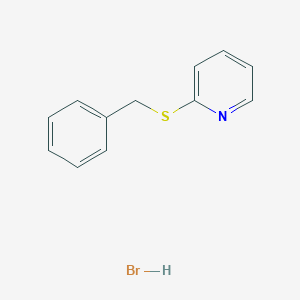
2-Benzylsulfanylpyridine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylsulfanylpyridine;hydrobromide is an organic compound with the molecular formula C12H12BrNS. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a benzylsulfanyl group attached to the pyridine ring, and it is commonly used in various chemical reactions and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanylpyridine;hydrobromide typically involves the reaction of pyridine with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylsulfanylpyridine;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the bromide ion is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
2-Benzylsulfanylpyridine;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Benzylsulfanylpyridine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzylsulfanylpyridine
- 2-Benzylthiopyridine
- 2-Benzylsulfinylpyridine
Uniqueness
2-Benzylsulfanylpyridine;hydrobromide is unique due to the presence of the hydrobromide salt, which can enhance its solubility and stability compared to its free base form. This makes it more suitable for certain applications, particularly in aqueous environments. Additionally, the benzylsulfanyl group provides specific reactivity that can be leveraged in various chemical transformations.
Propiedades
Número CAS |
77148-96-0 |
|---|---|
Fórmula molecular |
C12H12BrNS |
Peso molecular |
282.20 g/mol |
Nombre IUPAC |
2-benzylsulfanylpyridine;hydrobromide |
InChI |
InChI=1S/C12H11NS.BrH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-9H,10H2;1H |
Clave InChI |
RLSGBFFFJQRZLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC=CC=N2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)

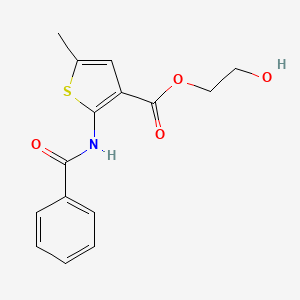
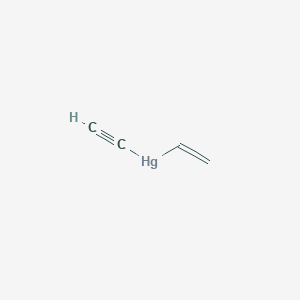
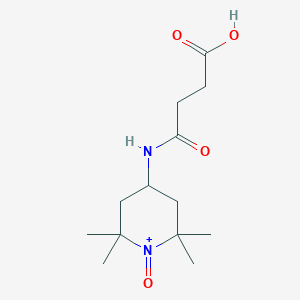
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
